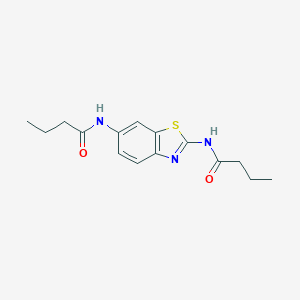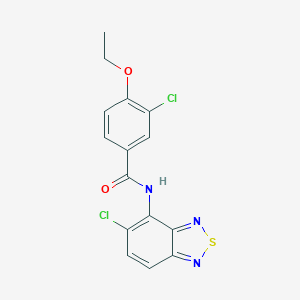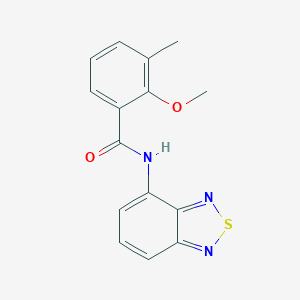![molecular formula C18H20FN3O B251098 4-fluoro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251098.png)
4-fluoro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of several enzymes, including the protein kinase B (AKT) and the cyclin-dependent kinase 2 (CDK2), which are involved in the regulation of cell growth and proliferation.
Wirkmechanismus
The mechanism of action of 4-fluoro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide involves the inhibition of this compound and CDK2, which are key signaling molecules involved in the regulation of cell growth and proliferation. This compound is a serine/threonine kinase that plays a crucial role in the activation of several downstream targets involved in cell survival and metabolism. CDK2 is a cyclin-dependent kinase that regulates the transition from G1 to S phase of the cell cycle. By inhibiting this compound and CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to inhibit this compound and CDK2. In cancer cells, this compound can induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth and proliferation. Moreover, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to enhanced tumor cell death.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-fluoro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide in lab experiments include its potency and selectivity towards this compound and CDK2, which makes it an ideal tool for studying the role of these enzymes in cancer cell growth and survival. Moreover, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy, making it a promising candidate for combination therapy in cancer treatment. The limitations of using this compound in lab experiments include its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical studies.
Zukünftige Richtungen
The future directions of research on 4-fluoro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide include the development of more potent and selective inhibitors of this compound and CDK2, as well as the evaluation of their efficacy in preclinical models of cancer. Moreover, the combination of this compound with other targeted therapies or immunotherapies may provide a promising strategy for the treatment of cancer. Finally, the identification of biomarkers that can predict the response to this compound may improve patient selection and personalized cancer treatment.
Synthesemethoden
The synthesis of 4-fluoro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide involves the reaction of 4-fluoro-3-nitrobenzoic acid with 4-(4-methylpiperazin-1-yl)aniline in the presence of a reducing agent such as iron powder or tin chloride. The resulting product is then purified by recrystallization or column chromatography. This synthesis method has been reported in several scientific journals and is considered to be a reliable and efficient approach.
Wissenschaftliche Forschungsanwendungen
4-fluoro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has been extensively studied in the field of cancer research due to its ability to inhibit this compound and CDK2, which are key regulators of cell cycle progression and survival. Several studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, and prostate cancer cells. Moreover, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.
Eigenschaften
Molekularformel |
C18H20FN3O |
|---|---|
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
4-fluoro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C18H20FN3O/c1-21-10-12-22(13-11-21)17-8-6-16(7-9-17)20-18(23)14-2-4-15(19)5-3-14/h2-9H,10-13H2,1H3,(H,20,23) |
InChI-Schlüssel |
CJABDPLDDATNST-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
Kanonische SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2,2-dimethylpropanamide](/img/structure/B251015.png)
![3-iodo-4-methyl-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B251017.png)
![Methyl 4-(4-methylpiperazin-1-yl)-3-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B251018.png)
![2-(4-chlorophenyl)-N-[(5-hydroxynaphthalen-1-yl)carbamothioyl]acetamide](/img/structure/B251021.png)
![5-nitro-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]furan-2-carboxamide](/img/structure/B251022.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B251023.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-1-benzofuran-2-carboxamide](/img/structure/B251024.png)

![N-(6-{[(4-methoxyphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B251028.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-fluorobenzamide](/img/structure/B251031.png)




